Zero Rotatable Bonds vs. Flexible Triaza Macrocycles: Quantifying Conformational Pre-organization
The parent 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane scaffold possesses zero rotatable bonds, as computed from its SMILES structure [1]. In contrast, the widely used flexible triaza macrocycle 1,4,7-triazacyclononane (TACN) contains three rotatable bonds, and 1,5,9-triazacyclododecane contains six rotatable bonds, allowing multiple low-energy conformers in solution [2]. This difference is critical: for a triamine ligand, each freely rotating bond reduces the population of the pre-organized binding conformation by an entropic penalty estimated at approximately 0.5–1.5 kcal/mol per bond at 298 K, translating to a >10-fold effective concentration advantage for the propellane scaffold in metal coordination equilibria [3].
| Evidence Dimension | Rotatable bond count |
|---|---|
| Target Compound Data | 0 rotatable bonds |
| Comparator Or Baseline | 1,4,7-Triazacyclononane (TACN): 3 rotatable bonds; 1,5,9-Triazacyclododecane: 6 rotatable bonds |
| Quantified Difference | 3–6 additional rotatable bonds in comparators; estimated entropic advantage of ~1.5–9 kcal/mol for target compound in pre-organized binding |
| Conditions | Computed molecular properties; free-energy estimation based on empirical rotatable bond entropy contributions at 298 K |
Why This Matters
In coordination chemistry and catalyst design, complete conformational locking eliminates the entropic penalty of macrocycle reorganization upon metal binding, providing a predictable and uniform coordination geometry that is essential for reproducible catalytic activity and selective metal extraction.
- [1] Kuujia.com. Computed Properties for 3,7,10-Triazatricyclo[3.3.3.01,5]undecane: Rotatable Bond Count = 0. https://www.kuujia.com/cas-28634-67-5.html View Source
- [2] Wikipedia. 1,4,7-Triazacyclononane – structure and properties. https://en.wikipedia.org/wiki/1,4,7-Triazacyclononane View Source
- [3] Murray, C. W.; Verdonk, M. L. The Consequences of Translational and Rotational Entropy Lost by Small Molecules on Binding to Proteins. J. Comput. Aided Mol. Des., 2002, 16, 741–753. (Entropic penalty framework for rotatable bonds.) View Source
